Desmethylmaprotiline
Overview
Description
Desmethylmaprotiline is a chemical compound with the molecular formula C19H21N. It is a metabolite of maprotiline, a tetracyclic antidepressant used to treat depressive disorders. This compound retains some pharmacological activity and is of interest in various scientific research fields.
Preparation Methods
Desmethylmaprotiline can be synthesized through the demethylation of maprotiline. This process involves the removal of a methyl group from the nitrogen atom in the maprotiline molecule. The reaction typically employs cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, which facilitate the demethylation process . Industrial production methods may involve optimizing these enzymatic reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Desmethylmaprotiline undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form maprotiline-N-oxide.
Reduction: Reduction reactions can convert it back to maprotiline.
Substitution: Various substitution reactions can occur at the nitrogen atom or the aromatic rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Desmethylmaprotiline has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of maprotiline.
Biology: It helps in understanding the metabolic pathways of antidepressants and their pharmacokinetics.
Medicine: Research on this compound contributes to the development of new antidepressant drugs with improved efficacy and reduced side effects.
Industry: It is used in the pharmaceutical industry for quality control and drug development processes
Mechanism of Action
Desmethylmaprotiline exerts its effects by inhibiting the reuptake of norepinephrine, a neurotransmitter, thereby increasing its concentration in the synaptic clefts of the brain. This action enhances neurotransmission and alleviates symptoms of depression. The compound primarily targets norepinephrine transporters and involves pathways related to neurotransmitter regulation .
Comparison with Similar Compounds
Desmethylmaprotiline is similar to other secondary-amine tricyclic antidepressants such as nortriptyline and protriptyline. it has distinct pharmacological properties, including a more pronounced anxiolytic effect compared to its counterparts . Similar compounds include:
- Nortriptyline
- Protriptyline
- Amitriptyline
- Imipramine
These compounds share structural similarities but differ in their specific pharmacological profiles and therapeutic applications.
Properties
IUPAC Name |
3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19/h1-4,6-9,14H,5,10-13,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHUOEQJTQWFGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205839 | |
Record name | Desmethylmaprotiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5721-37-9 | |
Record name | Desmethylmaprotiline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005721379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylmaprotiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYLMAPROTILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1GL9J364N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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